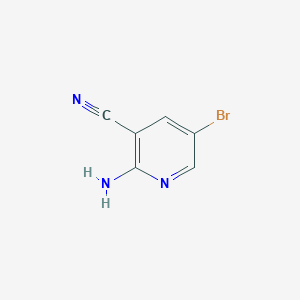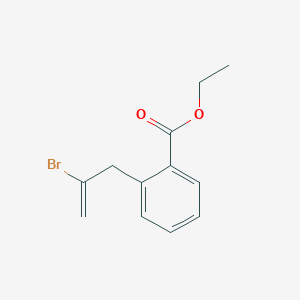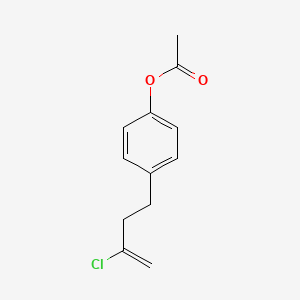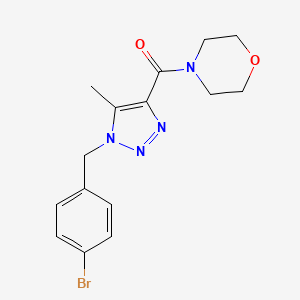
2-Amino-5-bromonicotinonitrile
概要
説明
2-Amino-5-bromonicotinonitrile is a useful research compound. Its molecular formula is C6H4BrN3 and its molecular weight is 198.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multicomponent Synthesis
2-Amino nicotinonitrile derivatives, including 2-Amino-5-bromonicotinonitrile, have been synthesized through multi-component reactions. A study by Kurumurthy et al. (2015) outlines an efficient single-pot strategy using tetrabutyl ammonium bromide as a catalyst in an aqueous medium. This approach is noteworthy for its simplicity and efficiency in producing these derivatives (Kurumurthy, 2015).
Bronchodilation Properties
Soliman et al. (2017) explored the bronchodilation properties of nicotinonitrile compounds, including this compound derivatives. They demonstrated a facile synthetic pathway and highlighted the significant bronchodilation properties of some synthesized analogues, emphasizing the potential medical applications of these compounds (Soliman, 2017).
Inhibitory Potential and Biological Evaluation
In 2021, Challa et al. explored the 2-amino nicotinonitrile framework for identifying potential inhibitors of SIRT1, an important enzyme in human physiology. They synthesized a series of 2-amino-4,6-disubstituted nicotinonitrile derivatives, demonstrating some compounds' significant inhibitory potential in vitro. This research highlights the relevance of these compounds in pharmacological studies (Challa, 2021).
Synthesis of Antifolate Piritrexim
In a study by Chan and Rosowsky (2005), 2-amino-3-cyano-4-methyl-5-bromopyridine, a compound related to this compound, was used in the synthesis of the lipophilic antifolate piritrexim. This highlights the compound's utility in synthesizing therapeutically significant molecules (Chan, 2005).
Detoxification in Transgenic Plants
Stalker et al. (1988) explored the use of a specific nitrilase that converts bromoxynil, a compound closely related to this compound, into a non-toxic metabolite. This research is significant for its implications in developing herbicide-resistant transgenic plants, demonstrating the broader agricultural applications of such compounds (Stalker, 1988).
Nitrilase Specific for Herbicide Bromoxynil
Stalker et al. (1988) also examined a nitrilase specific for bromoxynil, providing insights into the enzymatic conversion of nitriles, including compounds like this compound, into their respective acids. This study emphasizes the biochemical and environmental significance of nitrilase enzymes (Stalker, 1988).
Novel Synthesis of Thiopyran Pyridinethiones
Eldin (2003) reported on the novel synthesis of thiopyran pyridinethiones and nicotinonitrile derivatives using 2-Amino-1,1,3-tricyano-3-bromopropene. This research contributes to the field of heterocyclic chemistry, showcasing the versatility of nicotinonitrile derivatives in synthesizing a variety of biologically active compounds (Eldin, 2003).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The safety information pictograms associated with this compound are GHS05 and GHS06 . The hazard statements are H301 - H315 - H318 - H335 . The precautionary statements are P261 - P280 - P301 + P310 - P305 + P351 + P338 .
特性
IUPAC Name |
2-amino-5-bromopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKZMLZIIIGCMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640090 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709652-82-4 | |
| Record name | 2-Amino-5-bromopyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-bromopyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














